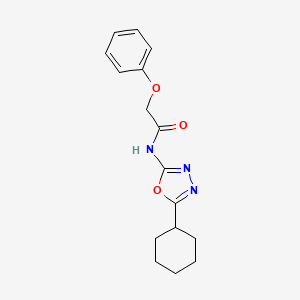

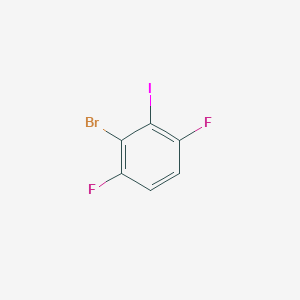

![molecular formula C22H18Cl2F3N3O B2845485 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide CAS No. 2085689-77-4](/img/structure/B2845485.png)

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with potential applications in the agrochemical and pharmaceutical industries . It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It includes a trifluoromethyl group attached to a pyridine ring, a chlorophenyl group, and an amide group . The optimal structure of the pyridine group was found to be 5-CF3 .Scientific Research Applications

Synthesis and Potential Applications

Triazolo[1,5-c]pyrimidines as Antiasthma Agents : Compounds including 5-[3-(trifluoromethyl)phenyl]-2-amino triazolo[1,5-c]pyrimidines, prepared from reactions involving pyrimidinones and other intermediates, have shown potential as mediator release inhibitors for asthma treatment (Medwid et al., 1990).

Rearrangement in Pyridine Derivatives : Studies on 3-halo-4-aminopyridines with acyl chlorides and triethylamine highlight the formation of pyridin-4-yl α-substituted acetamide products. This rearrangement reaction results in a formal two-carbon insertion, demonstrating the compound's reactivity and potential for diverse applications (Getlik et al., 2013).

Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, involving compounds like N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, have been synthesized and evaluated for their antidepressant and nootropic activities. This indicates a potential CNS activity application (Thomas et al., 2016).

Oxidation Reactivity Channels : Studies on 2-(pyridin-2-yl)-N,N-diphenylacetamides have detailed the chemical oxidation of these compounds, revealing varied oxidation products. This research provides insights into the reactivity of such compounds under oxidative conditions (Pailloux et al., 2007).

Muscarinic M3 Receptor Antagonist for Urinary Tract Disorders : A novel series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides has been developed as a potent muscarinic M3 receptor antagonist. This suggests its application in treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

Chemical Properties and Interactions

Aminoacetamide Electrophore Reagent (AMACE1) : AMACE1, a variant of acetamide, has been synthesized and used for coupling to various analytes, showing its utility in trace organic analysis. This highlights the versatility of such compounds in chemical analysis and research (Lu & Giese, 2000).

Pyridine Derivatives as Insecticides : Certain pyridine derivatives have shown strong insecticidal activities. These findings indicate the potential for developing new insecticides using similar chemical structures (Bakhite et al., 2014).

Kappa-Opioid Receptor Antagonists : Compounds such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine have been identified as potent kappa-opioid receptor antagonists, suggesting their use in depression and addiction disorders treatment (Grimwood et al., 2011).

Pharmacological Characterization of Specific Derivatives : Detailed pharmacological characterization of specific derivatives like 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides has been conducted, indicating their potential in opioid kappa agonism and analgesic effects (Barlow et al., 1991).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target various proteins and enzymes in the body .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . The trifluoromethylpyridine (TFMP) moiety is a key structural motif in active agrochemical and pharmaceutical ingredients, and its derivatives are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives have been used in the protection of crops from pests, and more than 20 new tfmp-containing agrochemicals have acquired iso common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and structure, can influence its pharmacokinetic properties .

Result of Action

The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

2-(4-chloro-N-methylanilino)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2F3N3O/c1-30(17-9-7-16(23)8-10-17)20(14-5-3-2-4-6-14)21(31)29-13-19-18(24)11-15(12-28-19)22(25,26)27/h2-12,20H,13H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTBGFGSCUSWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

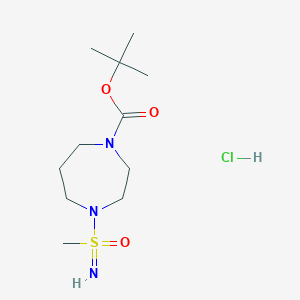

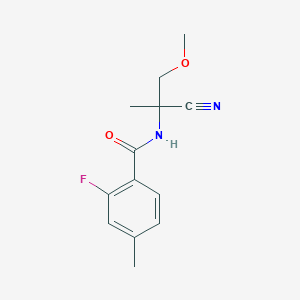

![3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2845402.png)

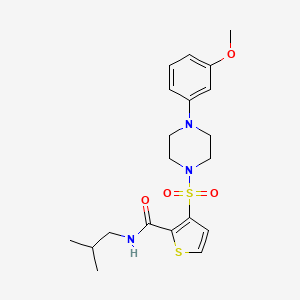

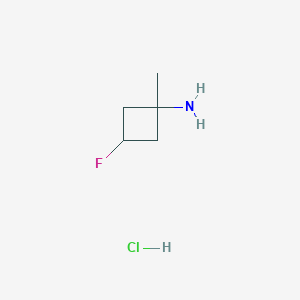

![2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile](/img/structure/B2845403.png)

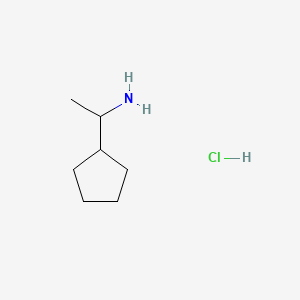

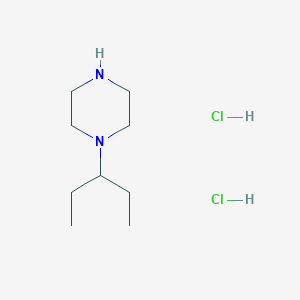

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2845413.png)

![(E)-2-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2845417.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2845421.png)

![1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2845425.png)